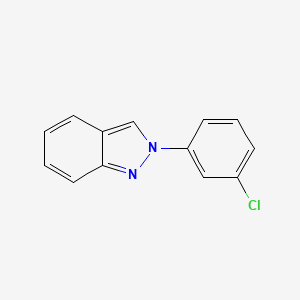

2-(3-chlorophenyl)-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClN2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(3-chlorophenyl)indazole |

InChI |

InChI=1S/C13H9ClN2/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15-16/h1-9H |

InChI Key |

WMCUBOOKQAIXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Chlorophenyl 2h Indazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(3-chlorophenyl)-2H-indazole. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the proton signals are observed in the aromatic region, typically between δ 7.0 and 8.5 ppm. mdpi.comgoogle.com The proton on the indazole ring at position 3 (H-3) characteristically appears as a singlet or a narrow doublet at approximately δ 8.39-8.40 ppm. mdpi.comgoogle.com The protons of the indazole's benzene (B151609) ring and the 3-chlorophenyl substituent create a complex series of multiplets. Specifically, the proton on the 3-chlorophenyl ring situated between the two chlorine atoms (H-2') often appears as a triplet at around δ 7.98 ppm. google.com The remaining aromatic protons resonate as a series of multiplets and doublets, consistent with the substitution pattern of the two aromatic rings. google.com

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. google.com The spectrum for this compound shows a total of 11 distinct signals in the aromatic region, corresponding to the 13 carbon atoms (with some overlap due to symmetry or similar chemical environments). Key signals include those for the indazole and chlorophenyl rings, with chemical shifts influenced by the electronegativity of the nitrogen and chlorine atoms. The carbon atoms of the indazole ring typically appear at δ 149.95 (C-7a), 122.83 (C-3), and 117.99 (C-7), among others. google.com The carbons of the 3-chlorophenyl ring are also clearly resolved, with the carbon atom bonded to the chlorine (C-3') appearing around δ 135.42 ppm. google.com

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the 2H-indazole regioisomer, distinguishing it from the 1H-indazole counterpart, and confirms the substitution pattern on the phenyl ring. google.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ This table is interactive. Click on the headers to sort.

| Technique | Nucleus | Chemical Shift (δ) / ppm | Description of Signal(s) | Reference(s) |

| ¹H NMR | Proton | 8.39 (d, J=1.0 Hz) | Indazole H-3 | google.com |

| 7.98 (t, J=2.1 Hz) | Chlorophenyl H-2' | google.com | ||

| 7.81–7.75 (m) | 2H, Aromatic protons | google.com | ||

| 7.70 (dt, J=8.5, 1.0 Hz) | 1H, Aromatic proton | google.com | ||

| 7.45 (t, J=8.1 Hz) | 1H, Aromatic proton | google.com | ||

| 7.39–7.31 (m) | 2H, Aromatic protons | google.com | ||

| 7.12 (ddd, J=8.3, 6.6, 0.8 Hz) | 1H, Aromatic proton | google.com | ||

| ¹³C NMR | Carbon-13 | 149.95, 141.45, 135.42, 130.57, 127.88, 127.25, 122.83, 121.24, 120.41, 120.39, 118.77, 117.99 | Aromatic carbons | google.com |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insights into its elemental composition. For this compound (molecular formula C₁₃H₉ClN₂), high-resolution mass spectrometry (HRMS) is particularly valuable. It provides a highly accurate mass measurement, which serves to confirm the elemental formula.

While specific mass spectrometry data for the parent compound is not detailed in the provided search results, its synthesis is reported in studies where HRMS is a standard characterization method for analogous compounds. mdpi.comacs.org For instance, derivatives such as 2-(3-chlorophenyl)-7-nitro-2H-indazole and 2-(3-chlorophenyl)-3-(trifluoromethyl)-2H-indazole have been characterized using ESI-TOF (Electrospray Ionization - Time of Flight) HRMS, confirming their calculated molecular masses with high precision. mdpi.comacs.org This standard practice in synthetic chemistry underscores that the molecular mass of this compound would be similarly confirmed, with the expected [M+H]⁺ ion appearing at approximately m/z 229.0527, consistent with the formula C₁₃H₁₀ClN₂⁺. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide further definitive evidence for the compound's identity.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its structure.

Although a specific spectrum for this exact compound is not available in the search results, data from closely related analogues like 2-(3-chlorobenzyl)-2H-indazole allows for the prediction of key spectral features. The spectrum would be dominated by absorptions corresponding to the aromatic rings and the indazole core.

Key expected absorption bands include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=C aromatic ring stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region. For a related benzyl (B1604629) derivative, peaks were noted at 1628, 1599, and 1577 cm⁻¹.

N=N stretching: This vibration from the indazole ring can be weak or absent but may appear in the 1630-1575 cm⁻¹ range.

C-N stretching: Expected in the 1350-1200 cm⁻¹ region.

C-Cl stretching: A strong band typically appears in the 800-600 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region provide information about the substitution pattern of the aromatic rings. For example, a strong band around 757 cm⁻¹ was observed for the 3-chlorobenzyl analogue.

These characteristic frequencies collectively provide a spectral fingerprint, confirming the presence of the chlorophenyl and indazole moieties within the molecule.

Advanced Chromatographic Techniques for Purity and Compound Isolation

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Column Chromatography: This is the most common method for the purification of this compound on a preparative scale. mdpi.com The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column to separate the desired compound from byproducts and unreacted starting materials. The choice of eluent is critical for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). acs.org Research indicates that mixtures of petroleum ether (PE) or hexane (B92381) and ethyl acetate (B1210297) (EtOAc) are effective eluents. mdpi.com The polarity of the solvent mixture is adjusted to achieve optimal separation, with reported ratios varying to suit specific purification challenges.

High-Performance Liquid Chromatography (HPLC): While column chromatography is used for bulk purification, HPLC is the method of choice for high-resolution separation and precise purity analysis. It utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to superior separation efficiency. Although specific HPLC methods for this compound are not detailed in the search results, its use is standard practice for final purity assessment in medicinal chemistry and materials science, where high purity is paramount. Reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water mixtures).

Table 2: Chromatographic Conditions for the Purification/Analysis of this compound and Related Compounds This table is interactive. Click on the headers to sort.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (1:15) | Purification | mdpi.com |

| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (92:8) | Purification | |

| Thin-Layer Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (85:15) | Reaction Monitoring (Rf = 0.45) | acs.org |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Purification |

Computational Chemistry and Theoretical Investigations of 2 3 Chlorophenyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the fundamental properties of a molecule. These calculations provide data on the molecule's geometry, the distribution of its electrons, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a mainstay of computational chemistry for optimizing molecular structures and determining electronic properties. arpgweb.com For 2-(3-chlorophenyl)-2H-indazole, geometry optimization is typically performed using a well-established functional, such as B3LYP, combined with a comprehensive basis set like 6-311G(d,p), to achieve a high degree of accuracy. mdpi.com This process yields the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure confirms the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring to form the indazole core, which is connected via a nitrogen atom to a 3-chlorophenyl substituent. rsc.org The key structural parameters, including the lengths of the bonds within the heterocyclic indazole system and the attached chlorophenyl ring, as well as the critical bond angles that define the molecule's shape, are determined from these calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-N2 | 1.34 | N1-N2-C(Indazole) | 108.5 |

| N2-C(Phenyl) | 1.43 | N2-C(Phenyl)-C(Phenyl) | 119.8 |

| C-Cl | 1.75 | C(Indazole)-N1-N2 | 112.0 |

| C=C (Aromatic Avg.) | 1.39 | C-C-Cl (Phenyl) | 119.5 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. asianresassoc.org

For this compound, the HOMO is typically found to be distributed across the electron-rich indazole ring system, while the LUMO is often localized on both the indazole and the chlorophenyl rings. This distribution suggests that the indazole portion is the primary site for electrophilic attack, whereas nucleophilic interactions could potentially involve both ring systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.40 |

| Energy Gap (ΔE) | 4.85 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). researchgate.net These interactions, known as hyperconjugation, are key to understanding molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C-C)Indazole | 25.5 |

| LP(1) N2 | π(C-C)Indazole | 30.2 |

| π(C-C)Indazole | π(C-C)Phenyl | 18.9 |

| π(C-C)Phenyl | π(C-C)Indazole | 15.4 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. mdpi.com It helps identify regions that are rich or deficient in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. In an MEP map, red areas indicate negative potential (electron-rich), while blue areas show positive potential (electron-poor).

The MEP map for this compound typically shows the most negative potential localized around the nitrogen atoms of the pyrazole moiety due to their lone pairs of electrons. asianresassoc.org Conversely, regions of positive potential are found around the hydrogen atoms. The electronegative chlorine atom creates an adjacent region of electron deficiency on the phenyl ring, influencing its interaction potential with other molecules.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, such as conformational changes.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. scribd.com For this compound, the key rotation occurs around the N-C bond connecting the indazole and chlorophenyl rings. By calculating the energy as a function of the dihedral angle between these two rings, an energy landscape can be generated.

This analysis reveals the most stable conformation (global minimum) and the energy barriers required to rotate from one conformation to another. The ground state of this compound is expected to be non-planar, with a certain twist between the two aromatic rings to minimize steric repulsion. The energy landscape shows that the planar conformations are energetically unfavorable, representing transition states between more stable, twisted conformers. The height of the rotational energy barrier provides insight into the molecule's conformational flexibility at room temperature.

Ligand-Target Docking Simulations to Elucidate Binding Mechanisms

Molecular docking simulations are a cornerstone of computational drug discovery, providing critical insights into the potential binding modes and affinities of ligands with their biological targets. For indazole derivatives, this technique has been widely applied to understand their interactions with various enzymes and receptors, thereby explaining their observed biological activities.

While specific docking studies focusing exclusively on this compound are not extensively detailed in the provided search results, the broader class of chloro-substituted indazoles has been investigated against several important targets. For instance, docking studies on related 2,3-diphenyl-2H-indazole derivatives have been performed against human cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com These studies suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.com

In the context of anticancer research, docking simulations of various derivatives have been conducted against targets like cyclin-dependent kinase 8 (CDK8). acs.org For example, metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed good binding affinity toward the CDK8-CYCC kinase, forming multiple hydrogen bonds and van der Waals interactions with key amino acid residues in the active site. acs.org Similarly, indazole- and indole-5-carboxamides have been docked into the active site of monoamine oxidase B (MAO-B), revealing interactions that explain their high inhibitory potency. acs.org

These studies collectively underscore the utility of docking simulations in rationalizing the structure-activity relationships of indazole compounds. The presence and position of the chloro substituent on the phenyl ring, as in this compound, are critical in modulating electronic and steric properties, which in turn influence the binding affinity and selectivity for specific biological targets.

Table 1: Examples of Docking Studies on Indazole Derivatives and Related Compounds

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| 2,3-Diphenyl-2H-indazole derivatives | Human Cyclooxygenase-2 (COX-2) | Predicted binding mode similar to the crystallographic reference rofecoxib. mdpi.com |

| Metal complexes of a 4-chlorophenyl derivative | Cyclin-Dependent Kinase 8 (CDK8-CYCC) | Good binding affinity with binding energies of -22.48 and -20.73 Kcal/mol, forming 1-4 hydrogen bonds with key amino acids. acs.org |

| Indazole-5-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | Computational docking provided insights into the inhibitor's interaction with the enzyme binding site, rationalizing their high potency. acs.org |

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the time-resolved behavior of ligand-protein complexes, providing a dynamic perspective that complements the static view from docking studies. MD simulations can reveal the stability of binding poses, conformational changes in the protein and ligand, and the pathways of ligand entry and exit from the active site.

For the indazole scaffold, MD simulations have been employed to understand its interaction with enzymes like human microsomal cytochrome P450 2E1 (CYP2E1). plos.org These simulations, including random acceleration molecular dynamics (RAMD), helped identify the most probable unbinding channels for indazole from the deeply buried active site of CYP2E1, highlighting the roles of specific residues like Phe298 and Phe478 as gatekeepers. plos.org

Table 2: Application of Molecular Dynamics Simulations in Indazole Research

| System Studied | Simulation Type | Key Insights |

|---|---|---|

| Indazole - CYP2E1 Complex | Random Acceleration Molecular Dynamics (RAMD), Steered Molecular Dynamics (SMD) | Identified channels 2c and 2a as the most likely unbinding pathways; Phe298 and Phe478 act as gatekeepers. plos.org |

| Trypanothione (B104310) Reductase (TryR) - Indazole Derivative Complex | Standard MD | The complex remained in good equilibrium with a structural deviation of ~1–3 Å, indicating high stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and providing insights into the structural features essential for their mechanism of action.

For indazole derivatives, QSAR studies have been particularly useful in the field of antimicrobial research. Studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles have indicated that topological parameters, such as the Kier flexibility index (²χ) and the valence Kier flexibility index (²χv), are important in defining their antimicrobial activity. researchgate.netnih.gov This suggests that the shape, size, and electronic environment of the molecule are critical determinants of its biological function.

Furthermore, research has noted that for hexahydroindazoles, the presence of an electron-withdrawing group at position-3 of the indazole ring enhances antimicrobial activity. researchgate.net This finding is relevant for this compound, as the chlorine atom is an electron-withdrawing group. While a comprehensive QSAR study dedicated to a series including this compound for a specific activity like antiprotozoal effects has been suggested as a necessary step for lead optimization, the existing models for related scaffolds provide a valuable framework. mdpi.com They highlight the importance of physicochemical properties and structural descriptors in governing the biological effects of this class of compounds. researchgate.netmdpi.com

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic structure and, consequently, the spectroscopic properties of a molecule. These solvent effects are crucial for understanding a compound's behavior in different chemical and biological environments.

Studies on organic molecules show that solvent polarity can alter absorption spectra, including the position of the maximum absorption wavelength (λmax) and the molar extinction coefficient. su.edu.ly For instance, the absorption spectra of various synthesized compounds studied in water, methanol, and chloroform (B151607) showed shifts in λmax and changes in absorbance intensity that correlated with solvent polarity. su.edu.ly

A computational study on a complex indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, investigated solvent effects on its electronic properties. asianresassoc.org The analysis revealed that while the frontier molecular orbital (FMO) energy gap remained consistent across different solvents, the molecule exhibited greater stability in polar environments. asianresassoc.org This suggests that for compounds like this compound, polar solvents could stabilize the ground state more than the excited state, potentially leading to shifts in its UV-Vis absorption spectrum. Understanding these solvatochromic effects is important for interpreting spectroscopic data and predicting the compound's behavior in the aqueous environment of biological systems.

Topological Insights into Molecular Structure and Bonding

Topological analysis provides a deeper understanding of a molecule's electronic structure, chemical bonding, and non-covalent interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps are used to gain these insights.

For a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, a detailed computational study provided significant topological insights. asianresassoc.org NBO analysis identified strong stabilizing interactions, such as electron donation from the lone pair of a nitrogen atom to an adjacent antibonding orbital, which enhances delocalization within the indazole ring. asianresassoc.org MEP maps confirmed the locations of nucleophilic and electrophilic regions on the molecule's surface, which are crucial for predicting sites of intermolecular interactions. asianresassoc.org

Furthermore, topological analyses can highlight regions of electron localization and delocalization, as well as the presence of van der Waals interactions and steric effects. asianresassoc.org In QSAR studies of hexahydroindazoles, topological parameters were found to be key descriptors for antimicrobial activity, reinforcing the link between molecular topology and biological function. researchgate.netnih.gov Applying these methods to this compound would elucidate the influence of the 3-chloro-substituent on the electronic distribution, bonding characteristics, and intermolecular interaction potential of the entire molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rofecoxib |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

Molecular Interactions and Mechanistic Studies of 2h Indazole Derivatives

Investigation of Binding Mechanisms with Biomolecular Targets

2H-indazole derivatives have been identified as inhibitors of a diverse range of enzymes and proteins. Their mechanisms of action often involve specific interactions within the active or allosteric sites of these targets, leading to the modulation of their biological function.

The indazole core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.netresearchgate.net These compounds typically function by competing with ATP for its binding site on the kinase, a mechanism facilitated by the indazole moiety's ability to form key hydrogen bonds within the protein's hinge region. chim.itnih.gov

Polo-like kinase 4 (PLK4): PLK4 is a critical regulator of centriole duplication, and its deregulation is linked to cancer. pensoft.net Indazole derivatives have been developed as potent PLK4 inhibitors. For instance, CFI-400945, a 1H-indazole derivative, was identified as a single-digit nanomolar inhibitor of PLK4 and has entered clinical trials for breast cancer. nih.govnih.govchim.it This highlights the potential of the indazole scaffold in targeting this specific kinase.

Pan-Pim kinases: The PIM kinase family (PIM-1, PIM-2, PIM-3) is involved in cell survival and proliferation, making them attractive targets for oncology. rsc.org While many potent inhibitors are based on the 1H-indazole isomer, the general indazole structure is recognized for its PIM kinase inhibitory activity. nih.govnih.gov For example, a 3-(pyrazin-2-yl)-1H-indazole derivative (82a) showed potent inhibitory activity against PIM-1, PIM-2, and PIM-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov Another indazole derivative, compound 99, was identified as a potent and selective inhibitor of Pim kinases (IC50 PIM-1 = 3 nM, PIM-3 = 13 nM). chim.it The development of pan-PIM inhibitors is of great interest as the three isoforms are believed to have redundant functions. nih.gov

Tyrosine Threonine Kinase (TTK): TTK, also known as Mps1, plays a vital role in the spindle assembly checkpoint. Inhibition of TTK is a promising strategy for cancer treatment. nih.govresearchgate.net A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were found to be single-digit nanomolar TTK inhibitors. nih.gov Mechanistic studies suggest that indazole derivatives can inhibit TTK by mimicking the adenine (B156593) moiety of ATP, thereby blocking the enzyme's active site.

Table 1: Inhibitory Activity of Representative Indazole Derivatives against Kinase Enzymes

| Compound Class | Target Kinase | Example Compound | IC50 Values | Source(s) |

|---|---|---|---|---|

| 1H-Indazole Derivative | Pan-Pim Kinase | Compound 82a | PIM-1: 0.4 nM, PIM-2: 1.1 nM, PIM-3: 0.4 nM | nih.gov |

| 1H-Indazole Derivative | TTK | CFI-401870 | Single-digit nanomolar | nih.gov |

| 1H-Indazole Derivative | PLK4 | CFI-400945 | Single-digit nanomolar | nih.govnih.gov |

Beyond kinases, the versatility of the 2H-indazole scaffold allows it to target a broad spectrum of other proteins.

Aromatase Enzyme: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer. nih.gov Substituted indazole derivatives have been synthesized and evaluated as aromatase inhibitors. derpharmachemica.com Molecular docking studies showed that these compounds can bind effectively to the active site of the aromatase enzyme, with interactions involving key residues like Arg115 and Met374. One derivative, compound 5f, exhibited a strong binding affinity of -8.0 kcal/mol. derpharmachemica.com

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. nih.govmdpi.com Indazole derivatives have been identified as a novel class of DNA gyrase B (GyrB) inhibitors, which act by binding to the ATP site of the enzyme. mdpi.comresearchgate.netmdpi.com This mechanism provides an alternative to fluoroquinolones, which target the GyrA subunit, and thus offers a potential solution to combat resistance. nih.gov Structure-based design has led to indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov Several 2H-indazole derivatives have been developed as potent and selective MAO-B inhibitors. nih.govresearchgate.net For example, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b) is a dual MAO-A/B inhibitor with an IC50 of 8.08 nM for human MAO-B. nih.gov These inhibitors are typically competitive and reversible. nih.gov Molecular modeling and X-ray crystallography studies have provided detailed insights into their binding mechanism. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammatory pathways, and its selective inhibition is desirable for anti-inflammatory therapies with reduced gastrointestinal side effects. nih.govmdpi.com A series of 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. nih.govresearchgate.netnih.gov Docking studies indicate that these compounds adopt a binding mode within the COX-2 active site that is similar to that of the selective inhibitor rofecoxib. nih.govresearchgate.netresearchgate.net

Alpha-glucosidase and Alpha-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is an effective strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.net Various indazole derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase, with IC50 values comparable to the standard drug, acarbose. researchgate.netmdpi.comd-nb.infonih.gov Kinetic studies have shown that these compounds can act as competitive inhibitors. researchgate.net

Table 2: Inhibitory Activity of 2H-Indazole Derivatives Against Various Protein Targets

| Target Enzyme | Derivative Class | IC50 Value | Source(s) |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide | 8.08 nM | nih.gov |

| Cyclooxygenase-2 (COX-2) | 2,3-diphenyl-2H-indazole derivatives | Active at 10 µM | nih.gov |

| Alpha-glucosidase | Indazole Schiff base (Compound 1) | 9.43 ± 0.1 µM | researchgate.net |

| Alpha-amylase | Isatin-hydrazide conjugate (Compound 1a) | ~2x better than acarbose | - |

| DNA Gyrase B | 3,4-disubstituted indazole (Compound 23) | 10x more potent than novobiocin | researchgate.net |

| Aromatase | Substituted indazole (Compound 5f) | Binding Energy: -8.0 kcal/mol | derpharmachemica.com |

Interaction with Kinase Enzymes (e.g., Polo-like kinase 4 (PLK4), Pan-Pim kinases, Tyrosine Threonine Kinase (TTK))

Elucidation of Molecular Pathways Modulated by 2H-Indazoles (at a biochemical level)

The interaction of 2H-indazole derivatives with their biomolecular targets initiates a cascade of events that modulate specific biochemical pathways. The inhibition of kinases, for example, directly impacts cellular signaling pathways crucial for cell proliferation, survival, and differentiation.

Kinase Signaling Pathways: By inhibiting kinases such as PLK4, PIM, and TTK, indazole derivatives can disrupt the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov Inhibition of receptor tyrosine kinases like VEGFR and EGFR can block downstream signaling pathways, such as the MAPK pathway, which are often hyperactivated in cancer and are critical for tumor growth and angiogenesis. nih.govmdpi.comsemanticscholar.org

Inflammatory Pathways: The inhibition of the COX-2 enzyme by 2H-indazole derivatives directly curtails the production of prostaglandins (B1171923) from arachidonic acid. nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds exert their anti-inflammatory effects.

Neurotransmitter Metabolism: As inhibitors of MAO-B, indazole derivatives prevent the degradation of dopamine (B1211576) in the brain. nih.gov This leads to an increase in dopamine levels, which can help alleviate the motor symptoms of Parkinson's disease.

Apoptosis Induction: Several studies have confirmed that the anticancer effects of indazole derivatives are mediated through the induction of apoptosis. This is often characterized by the activation of caspases, such as caspase-3/7, which are the executioner enzymes of the apoptotic pathway.

Structural Determinants for Molecular Recognition and Binding Affinity

The efficacy and selectivity of 2H-indazole derivatives are governed by their specific structural features and how they interact with the binding pockets of their target proteins. Structure-activity relationship (SAR) and molecular modeling studies have shed light on these determinants.

The Indazole Core: The indazole ring system itself is a critical determinant, often acting as a "hinge-binder" in kinase inhibitors by forming hydrogen bonds with the backbone of the kinase hinge region. chim.itnih.gov For MAO-B inhibitors, the electron-donating nitrogen atoms of the indazole moiety (specifically N2 in 2H-isomers) are crucial for establishing major interactions within the enzyme's active site. nih.gov

Substituents on the Indazole Ring: SAR studies have shown that substituents at various positions on the indazole ring significantly influence potency and selectivity. For MAO-B inhibitors, substitution at the C5 position of the indazole ring with a carboxamide linker leads to highly potent compounds. nih.govacs.org

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the indazole nitrogen (like the chloro group in 2-(3-chlorophenyl)-2H-indazole) are critical for tuning binding affinity. For COX-2 inhibitors, 2,3-diphenyl-2H-indazole derivatives showed better docking scores than simpler 2H-indazoles. nih.gov In kinase inhibitors, halogen substituents on the phenyl ring can enhance potency. nih.gov For MAO-B inhibitors, a dichloro-substituted phenyl ring was found in one of the most potent derivatives. acs.org

Synthetic Modifications and Derivatization Strategies of the 2h Indazole Scaffold

Design Principles for Novel 2H-Indazole Derivatives

The design of new 2H-indazole derivatives is guided by several key principles aimed at enhancing biological efficacy and exploring new therapeutic applications. A primary strategy involves using the 2H-indazole ring system as a foundational scaffold to which various functional groups can be attached. nih.govresearchgate.netaustinpublishinggroup.com This approach allows for systematic modification to probe structure-activity relationships (SAR).

One prominent design principle is molecular hybridization, where the 2H-indazole core is combined with other pharmacologically relevant cyclic systems. nih.govresearchgate.net This strategy aims to create dual-action agents, for instance, by designing hybrid compounds that possess both antimicrobial and anti-inflammatory properties. nih.govresearchgate.net This is particularly relevant for treating infectious diseases that are often accompanied by an inflammatory response. nih.govmdpi.com

Another critical principle is the targeted introduction of substituents to modulate the electronic properties of the molecule. Research has shown that the addition of electron-withdrawing groups to the 2-phenyl ring of the indazole scaffold can be favorable for certain biological activities, such as antiprotozoal effects. nih.govresearchgate.net Furthermore, the design may include the incorporation of functional groups capable of forming key interactions, like hydrogen bonds and salt bridges, with biological targets. nih.gov The development of derivatives often involves creating a diverse set of compounds to establish a continuous and informative SAR, which is crucial for rational drug design. nih.govresearchgate.net

Strategies for Introducing Substituents at Key Positions of the 2H-Indazole Ring System

A variety of synthetic strategies have been developed to introduce functional groups onto the 2H-indazole ring system, enabling the creation of diverse chemical libraries for biological screening. These methods range from classical cyclization reactions to modern cross-coupling and direct functionalization techniques.

The core 2H-indazole scaffold itself is often synthesized through methods like the Cadogan reaction, which involves the reductive cyclization of a Schiff base precursor, such as one formed from 2-nitrobenzaldehyde (B1664092) and a substituted aniline. nih.govmdpi.comnih.gov Once the 2-aryl-2H-indazole core is formed, further modifications can be made. For instance, functional groups on the aryl substituent can be derivatized; esters can be hydrolyzed to carboxylic acids, and methoxy (B1213986) groups can be demethylated to yield hydroxyl groups. mdpi.com

For direct functionalization of the indazole ring, palladium-catalyzed cross-coupling reactions are particularly powerful. Halogenated 2H-indazoles serve as versatile intermediates for Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of aryl and alkynyl groups, respectively, typically at the C3 position. nih.gov This provides a rapid route to structurally complex and highly functionalized derivatives. nih.gov Other transition-metal-catalyzed methods, including those using copper or rhodium, have also been employed for C-H functionalization and the formation of C-N and C-C bonds. gjesr.comnih.gov

The following table summarizes several key strategies for modifying the 2H-indazole scaffold:

| Strategy | Description | Typical Reagents/Catalysts | Position(s) Functionalized |

| Cadogan Reaction | Reductive cyclization of a Schiff base (from o-nitrobenzaldehyde and an amine) to form the core 2-aryl-2H-indazole ring. | Triethyl phosphite (B83602) (P(OEt)₃) | Forms the core ring |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halogenated indazole with a boronic acid to form a C-C bond. | Pd catalyst, base | C3 |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a halogenated indazole with a terminal alkyne. | Pd catalyst, Cu co-catalyst, base | C3 |

| C3-Bromination | Electrophilic substitution to introduce a bromine atom, creating a handle for further coupling reactions. | Bromine, acetic acid | C3 |

| Functional Group Interconversion | Modification of existing substituents, such as the hydrolysis of an ester to a carboxylic acid or the oxidation of a sulfide. | NaOH (hydrolysis); Sodium metaperiodate (oxidation) | Substituent on the aryl ring |

| [3+2] Dipolar Cycloaddition | Reaction of sydnones with arynes to efficiently construct the 2H-indazole ring system. | Sydnones, aryne precursors (e.g., silylaryl triflates), TBAF | Forms the core ring |

Impact of Substituent Effects on Molecular Interactions and Mechanistic Profiles

The nature and position of substituents on the 2H-indazole scaffold, particularly on the 2-phenyl ring, have a profound impact on the molecule's interactions and biological activity. Structure-activity relationship (SAR) studies have revealed that electronic effects are a key determinant of the mechanistic profile for certain classes of derivatives.

In the context of antiprotozoal activity, research has consistently shown that electron-withdrawing groups attached to the 2-phenyl ring enhance potency against parasites like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.net For example, derivatives bearing chloro, methoxycarbonyl, and trifluoromethyl substituents often exhibit significantly lower IC₅₀ values compared to the unsubstituted parent compound. nih.gov The position of the substituent (ortho, meta, or para) is also critical.

The table below presents data on how different substituents on the 2-phenyl-2H-indazole scaffold affect its antiprotozoal activity, highlighting the superior potency of derivatives with electron-withdrawing groups. The data includes the specific compound 2-(3-chlorophenyl)-2H-indazole. nih.gov

| Compound Name | Substituent on 2-Phenyl Ring | IC₅₀ (µM) vs E. histolytica | IC₅₀ (µM) vs G. intestinalis | IC₅₀ (µM) vs T. vaginalis |

| 2-phenyl-2H-indazole | H (Unsubstituted) | 0.690 | 0.200 | 0.260 |

| 2-(4-chlorophenyl)-2H-indazole | 4-Cl | < 0.050 | 0.070 | 0.120 |

| This compound | 3-Cl | 0.080 | 0.070 | 0.100 |

| 2-(2-chlorophenyl)-2H-indazole | 2-Cl | 0.060 | < 0.050 | < 0.070 |

| 2-(4-methoxyphenyl)-2H-indazole | 4-OCH₃ | 0.730 | 0.220 | 0.280 |

| 2-(3-(trifluoromethyl)phenyl)-2H-indazole | 3-CF₃ | 0.060 | 0.060 | < 0.070 |

| 2-(4-(methoxycarbonyl)phenyl)-2H-indazole | 4-COOCH₃ | < 0.050 | 0.070 | 0.100 |

Data sourced from a study on 2-phenyl-2H-indazole derivatives. nih.gov

These findings suggest that the electronic profile of the 2-phenyl ring directly influences the molecular interactions between the indazole derivative and its biological target. The enhanced activity of compounds with electron-withdrawing substituents points towards a mechanism where reduced electron density on the phenyl ring is favorable for binding or subsequent biochemical events. nih.gov

Synthesis of Hybrid Molecules Incorporating the 2H-Indazole Core

A sophisticated derivatization strategy involves the synthesis of hybrid molecules that incorporate the 2H-indazole core along with other distinct chemical moieties to achieve novel or synergistic biological effects. This approach is rooted in the principle of combining pharmacophores—the essential structural features responsible for a drug's activity—from different classes of compounds.

One successful application of this strategy is the development of dual antimicrobial and anti-inflammatory agents. nih.govmdpi.com By recognizing that many infectious diseases trigger an inflammatory response, researchers have designed hybrids of 2H-indazoles and other cyclic systems known for anti-inflammatory or antimicrobial properties. nih.govresearchgate.net For example, 2,3-diphenyl-2H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both microbial growth and the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. nih.govmdpi.com

Another example is the creation of cytotoxic hybrids for cancer therapy. Researchers have synthesized molecules combining the 2,3-diphenyl-2H-indazole scaffold with structural features from Combretastatin A-4, a potent natural tubulin polymerization inhibitor. mdpi.comsemanticscholar.org These hybrid compounds are designed to target tubulin, a critical component of the cytoskeleton, thereby disrupting cell division in cancer cells. mdpi.com The synthesis of these hybrids often involves a multi-step sequence, starting with the formation of a functionalized 2-phenyl-2H-indazole, followed by C3-bromination, and finally a palladium-catalyzed coupling reaction to attach the second pharmacophore. mdpi.comsemanticscholar.org This modular approach allows for the systematic exploration of different combinations to optimize potency and selectivity. mdpi.com

Advanced Applications of 2 3 Chlorophenyl 2h Indazole As a Chemical Intermediate or Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the 3-chlorophenyl group on the 2H-indazole core provides a versatile handle for extensive chemical modifications. This intermediate is particularly useful in reactions that functionalize the indazole ring, leading to the synthesis of complex molecules with potential applications in various fields of chemical research. nih.govthieme-connect.de

One primary application is the functionalization at the C3 position of the indazole ring. For instance, methodologies such as visible-light-induced decarboxylative coupling reactions allow for the introduction of acyl groups at this position. semanticscholar.orgnih.gov In these reactions, a 2-aryl-2H-indazole, such as the 2-(3-chlorophenyl) derivative, can react with an α-keto acid to form a 3-acyl-2H-indazole. semanticscholar.org This process is valued for its mild conditions, often proceeding without the need for metal catalysts or harsh oxidants. nih.gov Similarly, a microwave-assisted, Selectfluor-mediated formylation reaction using DMSO as the formylating agent can introduce a formyl group at the C3 position, yielding key precursors for further derivatization. thieme-connect.de The aldehyde functionality on the resulting 2-(3-chlorophenyl)-2H-indazole-3-carbaldehyde can be used to build a wide variety of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

Furthermore, the presence of halogen substituents on the phenyl ring, as in this compound, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.gov Techniques like the Suzuki-Miyaura and Sonogashira reactions can be employed to attach aryl or alkynyl groups, respectively. nih.gov This strategy allows for the rapid generation of a library of structurally diverse and highly functionalized 2H-indazoles from a common halogenated precursor. nih.gov

Table 1: Examples of Complex Molecules Synthesized from 2-Aryl-2H-Indazole Analogues This table showcases derivatives synthesized from 2-aryl-2H-indazoles, illustrating the types of complex molecules that can be generated from a this compound intermediate.

| Starting Material Analogue | Reagent/Reaction Type | Complex Molecule Formed | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-2H-indazole | Phenylglyoxylic acid / Visible-light | (2-(4-Fluorophenyl)-2H-indazol-3-yl)(phenyl)methanone | semanticscholar.org |

| 2-(4-Chlorophenyl)-2H-indazole | Phenylglyoxylic acid / Visible-light | (2-(4-Chlorophenyl)-2H-indazol-3-yl)(phenyl)methanone | semanticscholar.orgacs.org |

| 2-Phenyl-2H-indazole | DMSO / Selectfluor (Formylation) | 2-Phenyl-2H-indazole-3-carbaldehyde | thieme-connect.de |

| 2-(4-Chlorophenyl)-3-iodo-2H-indazole | 4-Methoxyphenylboronic acid / Suzuki Coupling | 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2H-indazole | nih.gov |

| 2-(4-Chlorophenyl)-3-iodo-2H-indazole | Phenylacetylene / Sonogashira Coupling | 2-(4-Chlorophenyl)-3-(phenylethynyl)-2H-indazole | nih.gov |

Role in the Development of New Synthetic Methodologies (e.g., C-H Functionalization)

The 2H-indazole framework, including derivatives like this compound, plays a significant role as a model substrate in the development of new synthetic methodologies, particularly in the innovative field of C-H functionalization. researchgate.netacs.org These methods offer a more efficient and atom-economical approach to modifying organic molecules by directly converting carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. acs.org

The development of transition-metal-catalyzed reactions for the regioselective functionalization of the 2H-indazole core is a prominent area of research. For example, rhodium(III)-catalyzed C-H activation has been used to synthesize N-aryl-2H-indazoles. acs.org In this process, an azobenzene's C-H bond adds to an aldehyde, followed by a cyclization and aromatization sequence to form the 2H-indazole product. acs.org The use of various substituted azobenzenes and aldehydes helps to establish the scope and functional group tolerance of the new method. acs.org

Another significant advancement is the palladium(II)-catalyzed C-H functionalization at the C3-position of 2H-indazoles via an isocyanide insertion strategy. researchgate.net This method leads to the creation of novel and complex heterocyclic systems, such as benzoxazinoindazoles and indazoloquinoxalines. researchgate.net The reaction proceeds through the coordination of palladium to the indazole, followed by C-H activation and isocyanide insertion, demonstrating a powerful technique for constructing multiple chemical bonds in a single operation. researchgate.net

Furthermore, metal-free C-H functionalization reactions have been developed, highlighting a move towards more environmentally benign synthetic routes. thieme-connect.de A microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles is a prime example. thieme-connect.de This reaction, which likely proceeds through a radical pathway, demonstrates that C-H functionalization can be achieved without transition metals, using an electrophilic fluorinating reagent as an oxidant to facilitate the introduction of a formyl group. thieme-connect.de The successful application of these methodologies to a range of 2-aryl-2H-indazoles underscores the importance of this compound class in validating and expanding the toolkit of modern synthetic chemistry. thieme-connect.denih.gov

Table 2: Overview of New Synthetic Methodologies Involving the 2H-Indazole Core

| Methodology | Catalyst/Reagent | Position Functionalized | Type of Transformation | Reference |

|---|---|---|---|---|

| Decarboxylative Coupling | Visible Light | C3 | C-H Acylation | semanticscholar.orgnih.gov |

| Isocyanide Insertion | Palladium(II) Acetate (B1210297) | C3 | C-H Functionalization / Annulation | researchgate.net |

| Formylation | Selectfluor / DMSO | C3 | C-H Formylation | thieme-connect.de |

| Cyclative Capture | Rhodium(III) Complex | C-H bond of precursor | C-H Addition / Cyclization | acs.org |

Future Research Directions and Unexplored Avenues in 2 3 Chlorophenyl 2h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-aryl-2H-indazoles has traditionally relied on methods such as the Cadogan cyclization, which involves the reductive cyclization of imines formed from 2-nitrobenzaldehydes using reagents like triethyl phosphite (B83602). nih.govnih.gov While effective, these methods can require high temperatures and stoichiometric reagents. The future of synthesizing 2-(3-chlorophenyl)-2H-indazole and its derivatives lies in the development of more efficient, atom-economical, and environmentally benign strategies.

Promising future directions include:

One-Pot, Multi-Component Reactions: Copper-catalyzed, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) present a highly efficient route to 2H-indazoles. researchgate.net This approach simplifies procedures, reduces waste, and allows for broad substrate scope, making it ideal for creating libraries of derivatives.

Catalytic C-H Functionalization: Modern synthetic methods are increasingly focused on direct C-H bond activation. Rhodium(III)-catalyzed C-H [4+1] annulation of azobenzenes represents a sophisticated strategy to build the indazole core. mdpi.com Another innovative route is the base-catalyzed cyclization involving C-H deprotonation. rsc.org

Cycloaddition Reactions: The [3+2] dipolar cycloaddition of sydnones with arynes offers a novel pathway to the 2H-indazole skeleton. nih.gov Furthermore, methods like 1,3-dipolar cycloaddition followed by click chemistry can provide regioselective synthesis of complex indazole derivatives. nih.gov

Photocatalysis: Visible-light-driven reactions are at the forefront of green chemistry. A recently developed method for the decarboxylative coupling of 2H-indazoles with α-keto acids proceeds without any external photocatalyst or oxidant, offering a sustainable way to introduce acyl groups at the C3 position. acs.org This could be applied to create novel derivatives of this compound.

Table 1: Comparison of Synthetic Routes for 2H-Indazoles

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Copper-Catalyzed Three-Component Reaction | One-pot synthesis from 2-bromobenzaldehydes, amines, and sodium azide. | High efficiency, operational simplicity, broad scope. | researchgate.net |

| [3+2] Dipolar Cycloaddition | Reaction of sydnones with arynes. | Novel route to the core structure. | nih.gov |

| Base-Catalyzed C-H Deprotonation | Intramolecular cyclization of azoxybenzenes. | Efficient access to 2-aryl-2H-indazoles. | rsc.org |

| Visible-Light-Driven C3-Acylation | Photocatalyst-free decarboxylative coupling with α-keto acids. | Sustainable, mild conditions, direct functionalization. | acs.org |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, future research will heavily rely on in silico methods to predict biological activity, guide the design of new analogues with improved properties, and understand their behavior at a molecular level.

Key computational avenues include:

Density Functional Theory (DFT): DFT calculations, such as those using the B3LYP functional, can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov This is crucial for understanding reaction mechanisms and predicting the outcomes of new synthetic routes.

Molecular Docking and Dynamics: To explore new biological targets, molecular docking can predict the binding orientation and affinity of this compound within the active sites of various proteins. mdpi.com Subsequent molecular dynamics (MD) simulations can then validate the stability of these interactions and reveal conformational changes over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on existing data for 2-phenyl-2H-indazole derivatives. researchgate.net By correlating structural descriptors with biological activity, these models can predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Cheminformatics and Property Space Analysis: Analysis of the physicochemical property space (e.g., molecular weight, lipophilicity) can ensure that newly designed derivatives possess drug-like characteristics. researchgate.net Mapping the activity landscape can also reveal subtle structural changes that lead to significant gains in potency. researchgate.net

Table 2: Computational Methods in Indazole Research

| Computational Method | Application | Potential Insight for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and reaction energies. | Understanding synthetic mechanisms and molecular properties. | nih.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of new potential enzymes or receptors. | mdpi.com |

| QSAR | Correlate chemical structure with biological activity. | Predicting the activity of new derivatives before synthesis. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualize charge distribution and reactive sites. | Understanding non-covalent interactions with targets. | nih.gov |

Exploration of New Molecular Targets and Interaction Mechanisms

While this compound has established antiprotozoal activity, the indazole scaffold is known for its broad pharmacological profile. researchgate.netnih.gov A significant avenue for future research is the exploration of new therapeutic areas and the elucidation of the underlying mechanisms of action.

Potential new targets and areas for investigation include:

Anti-inflammatory Activity: Related 2,3-diphenyl-2H-indazole derivatives have shown potential as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Screening this compound against this target is a logical next step.

Anticancer Properties: The indazole core is present in several anticancer drugs. researchgate.net Research on analogous compounds suggests that this class can act as inhibitors of crucial cancer-related enzymes like poly(ADP-ribose) polymerase (PARP) , mitogen-activated protein kinase 1 (MAPK1) mdpi.com, and various other kinases involved in angiogenesis. Furthermore, C3-acylated indazoles have been identified as polymerase inhibitors. acs.org These represent a rich set of potential targets to investigate.

Antimicrobial Activity: Beyond protozoa, the activity of this compound against clinically relevant bacterial and fungal strains remains largely unexplored. nih.gov

Table 3: Potential Molecular Targets for this compound

| Potential Target Class | Specific Example | Therapeutic Area | Evidence from Analogues |

|---|---|---|---|

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Anticancer | |

| Kinases | MAPK1 | Anticancer | mdpi.com |

| Polymerases | Viral or other polymerases | Anticancer, Antiviral | acs.org |

Methodological Advancements in Structural and Mechanistic Characterization

A thorough understanding of the structure, reactivity, and metabolic fate of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for routine characterization mdpi.comrsc.org, future studies should incorporate more sophisticated approaches.

Future characterization efforts could involve:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides unambiguous proof of the molecular geometry, conformation, and intermolecular interactions in the solid state. This technique has been vital for confirming the structures of complex indazole derivatives and reaction products. uchile.clbeilstein-journals.org

Advanced Chromatographic Separation: The synthesis of substituted indazoles can sometimes lead to mixtures of isomers. beilstein-journals.org Advanced chromatographic techniques are crucial for the successful separation and purification of the desired 2H-isomer from other potential products, such as the 1H-isomer.

Electrochemical and Spectroscopic Studies: Techniques like Electron Spin Resonance (ESR) spectroscopy can be used to study radical intermediates and electron transfer processes, providing deep insight into reaction mechanisms, particularly for redox-active derivatives like indazole N-oxides. uchile.cl

Mechanistic Probes: Investigating reaction intermediates, such as the dimerization of indazol-3-ylidenes, can reveal complex rearrangement pathways and lead to the discovery of entirely new chemical transformations and products. beilstein-journals.org

Table 4: Advanced Characterization Techniques for Indazole Chemistry

| Technique | Purpose | Type of Information Gained | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Absolute structure determination. | Bond lengths, bond angles, molecular conformation. | uchile.clbeilstein-journals.org |

| Electron Spin Resonance (ESR) | Detection of paramagnetic species. | Insight into radical-based reaction mechanisms. | uchile.cl |

| Advanced Column Chromatography | Separation of complex isomeric mixtures. | Isolation of pure compounds for characterization. | beilstein-journals.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(3-chlorophenyl)-2H-indazole, and how can reaction conditions be optimized?

- Methodology :

- Cyclization strategies : Utilize indazole core formation via intramolecular cyclization of substituted phenylhydrazines with aldehydes or ketones. For example, 2-oxoacetaldehyde derivatives (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) can undergo condensation with hydrazines to form the indazole scaffold .

- Optimization : Adjust reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency. Catalytic acids (e.g., HCl) may accelerate the process. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement) to analyze bond angles and torsional conformations .

- Spectroscopy : Combine - and -NMR to verify substituent positions and aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms molecular weight and isotopic chlorine patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- Refinement protocols : Use SHELXL’s least-squares refinement to address disorder in the chlorophenyl group. Apply TWINABS for twinned crystals if necessary .

- Cross-validation : Validate crystallographic results with DFT-calculated electron density maps or spectroscopic data (e.g., NOESY for spatial proximity of substituents) .

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, focusing on the electron-deficient chlorophenyl ring’s impact on reactivity .

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing the chlorine atom’s van der Waals radius for accurate binding affinity predictions .

Q. How can substitution reactions at the chlorophenyl group be systematically explored to functionalize this compound?

- Methodology :

- Nucleophilic aromatic substitution : React with amines (e.g., aniline) or thiols under basic conditions (KCO/DMF, 60°C) to replace the chlorine atom. Monitor via -NMR if fluorinated analogs are synthesized .

- Cross-coupling : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups. Optimize ligand selection (e.g., SPhos) for sterically hindered substrates .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound derivatives?

- Methodology :

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

- Asymmetric catalysis : Design chiral ligands (e.g., BINOL-derived phosphoramidites) for Pd-mediated coupling reactions to directly generate enantiomerically enriched products .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies between experimental and computational vibrational spectra for this compound?

- Methodology :

- Normal mode analysis : Compare experimental IR/Raman spectra with DFT-calculated vibrational frequencies (scaling factor: 0.96–0.98). Assign deviations to solvent effects or anharmonicity .

- Hybrid QM/MM methods : Simulate solvent interactions explicitly using COSMO-RS to improve spectral agreement .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodology :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with biological activity using PLS or PCA. Validate models with leave-one-out cross-validation .

- Machine learning : Train random forest models on datasets including molecular descriptors (e.g., LogP, polar surface area) to predict SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.